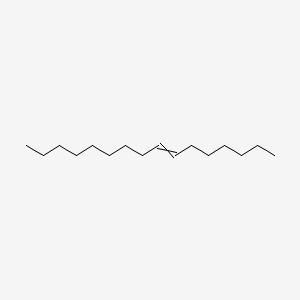
7-Hexadecene
概要
説明
7-Hexadecene, also known as this compound, is a long-chain hydrocarbon with the molecular formula C₁₆H₃₂. It is an unsaturated alkene with a double bond located at the seventh carbon atom in the chain. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
7-Hexadecene can be synthesized through several methods. One common approach involves the reduction of ω-7-hexadecenlactone (ambrettolide) using lithium aluminum hydride (LAH). This reduction process yields cis-hexadec-7-ene-1,16-diol, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer hydrocarbon chains, which are then selectively hydrogenated to produce the desired alkene. The reaction conditions typically include high pressure and temperature, along with the use of specific catalysts to control the polymerization process.
化学反応の分析
Types of Reactions
7-Hexadecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The addition of hydrogen to the compound, typically resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃). These reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons such as hexadecane.
Substitution: Halogenated alkenes.
科学的研究の応用
7-Hexadecene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the production of various chemicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized as a surface-active agent, lubricant, and additive in various industrial processes.
作用機序
The mechanism of action of 7-Hexadecene involves its interaction with molecular targets such as lipid bilayers. It can permeate through these bilayers due to its non-polar nature and weak hydrogen bond acidity and basicity . This property makes it an excellent model for studying membrane permeability and the transport of molecules across biological membranes.
類似化合物との比較
7-Hexadecene can be compared with other similar compounds such as:
1-Hexadecene:
Bicyclo[7.7.0]hexadec-1(9)-ene: This compound has a bicyclic structure and different chemical properties.
This compound is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules.
特性
CAS番号 |
18899-19-9 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC名 |
hexadec-7-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3 |
InChIキー |
JZPUSPPFVAJNGY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8430014.png)
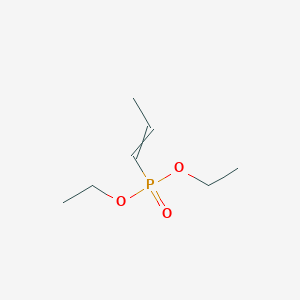
![2-(2-dimethylaminoethyl)-3H-imidazo [4,5-b] pyridine](/img/structure/B8430026.png)
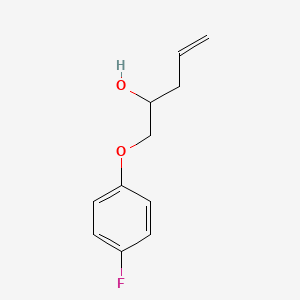
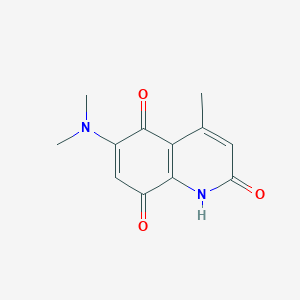
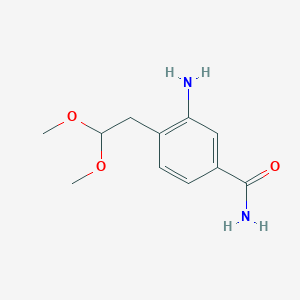


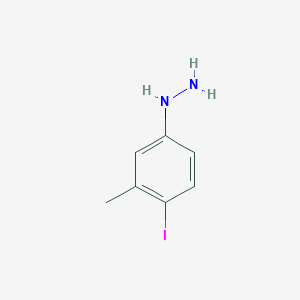
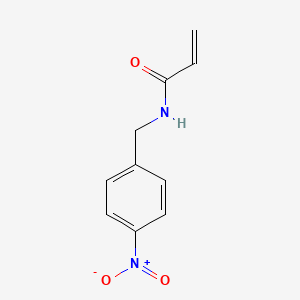
![2-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid](/img/structure/B8430089.png)
![2-Methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzoic acid](/img/structure/B8430099.png)
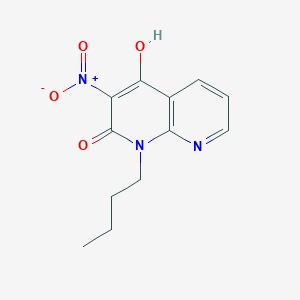
![Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate](/img/structure/B8430114.png)
